1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

Description

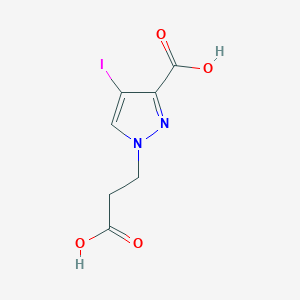

1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a pyrazole core substituted with an iodine atom at position 4, a carboxylic acid group at position 3, and a 2-carboxyethyl chain at position 1.

Properties

IUPAC Name |

1-(2-carboxyethyl)-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O4/c8-4-3-10(2-1-5(11)12)9-6(4)7(13)14/h3H,1-2H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATBGQJLZBTRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the iodination of pyrazole derivatives followed by carboxylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrazole ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the iodopyrazole group to other functional groups.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.

Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the iodopyrazole group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazole derivatives vary widely based on substituents at positions 1, 3, and 3. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Pyrazole-3-carboxylic Acid Derivatives

Key Observations :

- Iodo Substitution : The presence of iodine at position 4 (as in the target compound and Ref: 10-F429032) introduces steric hindrance and polarizability, which may enhance halogen bonding in biological systems .

- Carboxyethyl vs. Alkyl Chains : The 2-carboxyethyl group in the target compound improves water solubility compared to alkyl (e.g., butan-2-yl) or fluoroalkyl (e.g., 2,2-difluoroethyl) substituents .

- Functional Group Diversity: Amino (e.g., 1-allyl-3-amino derivative) or hydroxyethyl groups (e.g., compound) enable hydrogen bonding, influencing pharmacokinetics .

Reactivity Considerations :

- The carboxylic acid at position 3 facilitates salt formation or amide coupling, useful in drug design.

- The iodo group is susceptible to nucleophilic substitution (e.g., Suzuki coupling), enabling further functionalization .

Table 2: Comparative Physicochemical Data

Biological Activity

1-(2-Carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid (CAS No. 1354706-73-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C7H7IN2O4

- Molecular Weight : 310.05 g/mol

- Structure : The compound features a pyrazole ring substituted with carboxylic acid groups and an iodine atom, which may influence its reactivity and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The specific methods can vary, but they generally include halogenation and carboxylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a related study evaluated various pyrazole derivatives against cancer cell lines using the MTT assay. The results indicated that certain compounds exhibited significant cytotoxicity against liver and lung carcinoma cell lines, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate key signaling pathways involved in tumor growth. The presence of the iodine atom is hypothesized to enhance the compound's reactivity and interaction with biological targets.

Study on Cytotoxic Effects

A study conducted on various pyrazole derivatives assessed their cytotoxic effects on human cancer cell lines. The results showed that this compound had a notable effect on cell viability, indicating its potential as a lead compound for further development in cancer therapy .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 1-(2-Carboxyethyl)-4-iodo-pyrazole | Liver Carcinoma | 5.35 |

| 1-(2-Carboxyethyl)-4-iodo-pyrazole | Lung Carcinoma | 8.74 |

| Cisplatin | Liver Carcinoma | 3.78 |

| Cisplatin | Lung Carcinoma | 6.39 |

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits significant anticancer activity, it also demonstrates low toxicity towards normal cells, making it a promising candidate for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(2-carboxyethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-3-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or ketones, followed by functionalization. For iodinated analogs like this compound, post-synthetic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is common. Key optimization parameters include:

- Temperature control : Iodination reactions often require low temperatures (0–5°C) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine electrophilicity, while dichloromethane (DCM) is preferred for milder conditions .

- Catalysis : Transition-metal catalysts (e.g., Pd) may assist in regioselective iodination, though steric hindrance from the carboxyethyl group could necessitate ligand tuning .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., iodine at C4, carboxyethyl at N1) .

- Spectroscopic techniques :

- NMR : H NMR can confirm the pyrazole ring protons (δ 7.5–8.5 ppm for H-5) and carboxyethyl protons (δ 2.5–3.5 ppm for CH) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- HPLC/LC-MS : Quantify purity (>95%) and detect iodinated byproducts using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the iodine substituent’s impact on the compound’s reactivity and biological activity?

Methodological Answer: The iodine atom at C4 introduces electronic and steric effects :

- Electron-withdrawing effect : Enhances electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) for further derivatization .

- Steric hindrance : The bulky iodine may restrict rotation of the carboxyethyl group, stabilizing specific conformations critical for target binding (e.g., enzyme active sites) .

- Biological activity : Iodine’s hydrophobic volume and halogen-bonding capacity can improve affinity for proteins, as seen in antimicrobial and anti-inflammatory analogs .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity data may arise from:

- Stereochemical variations : The carboxyethyl group’s stereochemistry (if chiral) can drastically alter target interactions. Use chiral HPLC or circular dichroism (CD) to confirm enantiopurity .

- Assay conditions : Standardize cell-based assays (e.g., MIC for antimicrobial studies) with controlled pH (carboxylic acid deprotonation affects solubility) and serum protein content .

- Metabolic instability : Iodine may undergo dehalogenation in vivo. Use LC-MS/MS to track metabolite formation in pharmacokinetic studies .

Q. What computational strategies are effective for predicting this compound’s drug-likeness and target interactions?

Methodological Answer:

- Molecular docking : Use PyMOL or AutoDock to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Prioritize iodine’s halogen-bonding potential in scoring functions .

- QSAR modeling : Correlate substituent properties (e.g., iodine’s molar refractivity, carboxyethyl’s logP) with bioactivity data from analogs .

- ADMET prediction : Tools like SwissADME can estimate solubility (carboxylic acid enhances hydrophilicity) and cytochrome P450 interactions .

Specialized Methodological Considerations

Q. What protocols mitigate risks associated with handling this compound in the lab?

Methodological Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as inferred from structurally similar compounds .

- Waste disposal : Neutralize carboxylic acid with sodium bicarbonate before disposal. Iodinated waste requires segregation for halogen-specific treatment .

- Stability testing : Store at –20°C under inert gas (argon) to prevent decarboxylation or iodine loss. Monitor degradation via TLC (silica gel, ethyl acetate mobile phase) .

Q. How can researchers leverage this compound’s structure for designing analogs with improved properties?

Methodological Answer:

- Bioisosteric replacement : Substitute iodine with trifluoromethyl (CF) or bromine to balance steric and electronic effects .

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides) via the pyrazole ring’s N2 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.